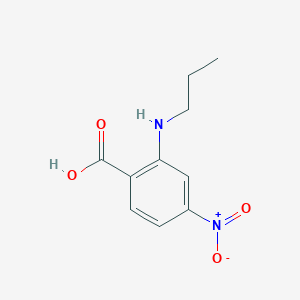

4-Nitro-2-(propylamino)benzoic acid

Description

Properties

CAS No. |

49565-63-1 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

4-nitro-2-(propylamino)benzoic acid |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-9-6-7(12(15)16)3-4-8(9)10(13)14/h3-4,6,11H,2,5H2,1H3,(H,13,14) |

InChI Key |

LUWSXRPDVOLFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-(propylamino)benzoic acid

One classical approach to prepare this compound involves nitration of the corresponding 2-(propylamino)benzoic acid precursor. This method uses electrophilic aromatic substitution to introduce the nitro group selectively at the 4-position relative to the amino substituent.

- Starting material: 2-(propylamino)benzoic acid

- Nitrating agent: Concentrated nitric acid or a mixture of nitric and sulfuric acids

- Reaction conditions: Controlled temperature (typically 0–50 °C) to avoid over-nitration or oxidation

- Workup: Quenching with water, neutralization, filtration, and recrystallization to isolate the nitro-substituted product

This method requires careful control of reaction parameters to ensure regioselectivity and to prevent oxidation of the amino group. However, detailed experimental procedures specific to this compound are scarce in the literature; thus, analogous nitration protocols for 2-aminobenzoic acid derivatives can be adapted.

Nucleophilic Aromatic Substitution on 4-Nitro-2-halobenzoic acids

An alternative and more controlled synthetic route involves nucleophilic aromatic substitution (S_NAr) on 4-nitro-2-halobenzoic acid derivatives (such as 4-nitro-2-fluorobenzoic acid or 4-nitro-2-bromobenzoic acid) with propylamine.

- Starting material: 4-nitro-2-fluorobenzoic acid or 4-nitro-2-bromobenzoic acid

- Nucleophile: Propylamine (1-propanamine)

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

- Conditions: Heating at 50–80 °C for several hours (e.g., 3 hours at 60 °C) to promote substitution

- Isolation: Acidification and crystallization to obtain pure this compound

This method is supported by patent literature where 4-fluoro-3-nitrobenzoic acid was reacted with 1-propanamine in DMSO at 60 °C for 3 hours, yielding the corresponding propylamino-substituted nitrobenzoic acid.

Stepwise Synthesis via 4-Nitro-2-bromomethyl benzoic acid Intermediate

Another preparative strategy involves the synthesis of 4-nitro-2-bromomethyl benzoic acid, followed by amination with propylamine.

- Step 1: Bromination of p-toluic acid to 4-bromomethyl-p-toluic acid using N-bromosuccinimide (NBS) and benzoyl peroxide in dry benzene under reflux conditions

- Step 2: Nitration of the bromomethyl derivative with nitric acid to yield 4-nitro-2-bromomethyl benzoic acid

- Step 3: Nucleophilic substitution of the bromomethyl group with propylamine under pressure or sealed conditions to form 4-nitro-2-(propylaminomethyl)benzoic acid, which can be further oxidized or modified to the target compound

This route is detailed in patent US4189605A, which describes the preparation of 3-nitro-4-bromomethyl benzoic acid and its subsequent amination. While this patent focuses on the 3-nitro isomer, analogous chemistry can be applied to the 4-nitro isomer.

Direct Amidation of this compound Derivatives

In some synthetic schemes, this compound is prepared as an intermediate for further coupling reactions to form benzamides. The compound can be synthesized by coupling this compound with amines using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-methylmorpholine in DMF. This method is more relevant for derivatization than initial preparation but confirms the availability of the compound in synthetic workflows.

Summary Table of Preparation Methods

Detailed Experimental Example from Literature

Nucleophilic Substitution of 4-Nitro-2-fluorobenzoic Acid with Propylamine

Procedure:

A mixture of 4-nitro-2-fluorobenzoic acid (7.1 parts), 1-propanamine (9.1 parts), and dimethyl sulfoxide (25 parts) was stirred at 60 °C for 3 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled, and the product was precipitated by addition of water or acidification. The solid was filtered, washed, and recrystallized to yield pure this compound.Yield and Purity:

Yields typically range from 70% to 85%, with purity confirmed by HPLC and melting point analysis.Characterization:

The product exhibits characteristic IR bands for carboxylic acid (around 1700 cm⁻¹) and nitro groups (around 1520 and 1345 cm⁻¹), and proton NMR signals consistent with propylamino substitution.

Analytical and Purification Considerations

Purity Assessment:

High-performance liquid chromatography (HPLC) is the preferred method to assess purity, with typical purities >95% achievable.Isolation:

Precipitation as potassium salts or direct crystallization from aqueous or alcoholic solvents is common. Washing with cold water removes impurities.Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to assess thermal behavior, important for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propylamino)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

Reduction: 4-Amino-2-(propylamino)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-2-(propylamino)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of nitro and amino groups on biological systems.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the propylamino group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-nitro-2-(propylamino)benzoic acid are compared below with three key analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Electronic Comparisons

- In contrast, the trifluoromethyl (-CF₃) group in 4-nitro-2-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, leading to enhanced acidity (pKa ~1.5–2.0) and metabolic stability in pharmaceutical contexts . Nitro Group Position: In Ethyl 3-nitro-4-(propylamino)benzoate, the nitro group at C3 creates distinct electronic effects, altering charge distribution and hydrogen-bonding patterns compared to the para-nitro configuration in the target compound .

Bond Lengths and Crystallography :

- The nitro group (C–N bond: ~1.47 Å) and trifluoromethyl group (C–C bond: ~1.51 Å) in 4-nitro-2-(trifluoromethyl)benzoic acid exhibit bond lengths similar to those in positional isomers (e.g., 4-nitro-3-(trifluoromethyl)benzoic acid), indicating minimal steric or electronic distortion from substituent placement .

Biological Activity

4-Nitro-2-(propylamino)benzoic acid (CAS No. 49565-63-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 49565-63-1 |

The biological activity of this compound is largely attributed to its nitro group, which plays a crucial role in its pharmacological effects. Nitro compounds are known to undergo redox reactions, leading to the generation of reactive nitrogen species that can induce oxidative stress in microbial cells, thereby exerting antimicrobial effects . Additionally, the propylamino group may enhance solubility and bioavailability, facilitating interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL . The compound's mechanism involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .

Anticoccidial Activity

In veterinary medicine, the compound has been investigated for its anticoccidial properties. A study on White Leghorn chicks infected with Eimeria maxima showed that dietary inclusion of 0.005% of the compound significantly reduced oocyst counts compared to controls . This suggests potential applications in poultry health management.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited IC50 values ranging from 15 to 25 µM against various human cancer cell lines, including HepG2 and MCF-7 . The observed cytotoxicity was associated with induction of apoptosis, as evidenced by increased caspase-3 activity.

Case Studies

- Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology highlighted the antimicrobial efficacy of various nitro compounds, including this compound. The study reported that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria through disruption of cellular processes .

- Anticoccidial Trials : In trials conducted with infected chicks, administration of the compound resulted in a statistically significant decrease in oocyst shedding, indicating its potential as an effective feed additive for controlling coccidiosis in poultry .

- Cytotoxicity Assessment : In a comparative study on several benzoic acid derivatives, this compound was found to be among the most potent compounds against cancer cell lines, promoting further investigations into its structural modifications for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.